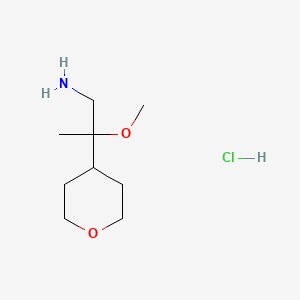

2-Methoxy-2-(oxan-4-yl)propan-1-aminehydrochloride

Description

2-Methoxy-2-(oxan-4-yl)propan-1-amine hydrochloride is a tertiary amine hydrochloride derivative featuring a methoxy group and a tetrahydropyran (oxane) ring attached to the second carbon of a propane backbone. Its molecular formula is C₉H₁₈ClNO₂ (molecular weight ≈ 231.72 g/mol, inferred from analogous compounds in ).

Properties

Molecular Formula |

C9H20ClNO2 |

|---|---|

Molecular Weight |

209.71 g/mol |

IUPAC Name |

2-methoxy-2-(oxan-4-yl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C9H19NO2.ClH/c1-9(7-10,11-2)8-3-5-12-6-4-8;/h8H,3-7,10H2,1-2H3;1H |

InChI Key |

RUTPDTIBHCPXFF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)(C1CCOCC1)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-(oxan-4-yl)propan-1-aminehydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 2-methoxypropan-1-amine with oxan-4-yl chloride in the presence of a suitable base to form the desired product. The reaction conditions often involve maintaining a specific temperature and pH to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(oxan-4-yl)propan-1-aminehydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or oxan-4-yl groups are replaced by other functional groups

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Methoxy-2-(oxan-4-yl)propan-1-aminehydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(oxan-4-yl)propan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

3-(Oxan-4-yl)propan-1-amine Hydrochloride

[2-(Propan-2-yl)oxan-4-yl]methanamine Hydrochloride

(R)-2-(6-Methoxynaphthalen-2-yl)propan-1-amine Hydrochloride

- Molecular Formula: C₁₄H₁₈ClNO

- Key Differences :

- Substitutes the oxane ring with a bulky 6-methoxynaphthalene group, creating significant steric hindrance.

- The aromatic system introduces π-π stacking capabilities, which may enhance binding to hydrophobic enzyme pockets.

- Synthesis : Prepared via catalytic reduction using HBPin and a potassium complex, yielding 79% isolated product .

3-(3,5-Dimethoxyphenyl)propan-1-amine Hydrochloride

- Molecular Formula: C₁₁H₁₆ClNO₂

- Molecular Weight : 231.72 g/mol (CAS 1094411-82-1) .

- Key Differences :

- Replaces the oxane ring with a 3,5-dimethoxyphenyl group, increasing aromaticity and electron-donating effects.

- Enhanced UV absorbance due to the conjugated aromatic system.

- Applications: Likely used in drug discovery for serotonin receptor modulation, given structural similarities to known arylalkylamine pharmacophores .

Structural and Physicochemical Comparison Table

*logP values estimated using analogous structures and substituent contributions.

Research Findings and Implications

- Polarity and Solubility : The target compound’s methoxy group improves water solubility compared to purely hydrocarbon analogs like [2-(propan-2-yl)oxan-4-yl]methanamine hydrochloride .

- Steric Effects : Bulky substituents (e.g., naphthalene in ) reduce solubility but may improve metabolic stability by shielding reactive amine groups .

- Synthetic Accessibility : Compounds like 3-(oxan-4-yl)propan-1-amine hydrochloride are produced at industrial scale (99% purity), indicating robust synthetic routes , whereas the target compound’s synthesis may require specialized methoxy-introduction strategies.

Biological Activity

2-Methoxy-2-(oxan-4-yl)propan-1-amine hydrochloride is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Methoxy-2-(oxan-4-yl)propan-1-amine hydrochloride can be represented as . Its unique structure includes an oxane (tetrahydrofuran) ring, which contributes to its chemical stability and interaction potential with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 165.66 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

| Chemical Class | Amine derivative |

The biological activity of 2-Methoxy-2-(oxan-4-yl)propan-1-amine hydrochloride is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Preliminary studies suggest that this compound may exhibit:

- Enzyme Inhibition : Potential inhibition of key metabolic enzymes, impacting pathways involved in neurotransmission and cellular signaling.

- Receptor Binding : Affinity for specific receptors may lead to modulation of physiological responses.

Pharmacological Studies

Recent pharmacological investigations have focused on the compound's effects on various biological systems:

- Neuropharmacology : Studies indicate that 2-Methoxy-2-(oxan-4-yl)propan-1-amine hydrochloride may influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

- Anticancer Activity : Research has explored its potential as an anticancer agent, with findings suggesting that it may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : Some studies have reported anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.

Case Study 1: Neuropharmacological Effects

A study conducted on animal models demonstrated that administration of 2-Methoxy-2-(oxan-4-yl)propan-1-amine hydrochloride resulted in significant alterations in behavior associated with anxiety and depression. The compound was found to enhance serotonin levels in the synaptic cleft, suggesting a potential role as an antidepressant.

Case Study 2: Anticancer Properties

In vitro experiments showed that the compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis, with further research needed to elucidate specific pathways involved.

Synthesis and Chemical Reactions

The synthesis of 2-Methoxy-2-(oxan-4-yl)propan-1-amine hydrochloride involves multi-step organic reactions. Key steps include:

- Formation of the Oxane Ring : Utilizing tetrahydrofuran derivatives.

- Amine Functionalization : Introducing amine groups through reductive amination techniques.

- Hydrochloride Salt Formation : Neutralizing the amine with hydrochloric acid to form the hydrochloride salt.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.